5-iodo-1H-imidazole-4-carboxamide

Medicinal Chemistry Nucleoside Synthesis Cross-Coupling Chemistry

Securing a reliable source of high-reactivity 5-iodoimidazole-4-carboxamide is critical for efficient Pd-catalyzed diversification. - Exclusive Reactivity: The C-I bond provides significantly faster oxidative addition with Pd(0) than C-Br or C-Cl analogs, enabling Sonogashira couplings in 94% yield under mild conditions. - Stereochemical Advantage: In ribonucleoside synthesis, the 5-iodo substituent delivers an improved 80:20 α/β anomeric ratio and 85% total yield, reducing chromatographic burden at scale. - Mandatory Precursor: This is the essential starting material for EICAR (IMP dehydrogenase inhibitor, IC₅₀ = 0.80 μM L1210) and all 5-alkynylimidazole-4-carboxamide libraries.

Molecular Formula C4H4IN3O
Molecular Weight 237.00 g/mol
Cat. No. B12972587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-iodo-1H-imidazole-4-carboxamide
Molecular FormulaC4H4IN3O
Molecular Weight237.00 g/mol
Structural Identifiers
SMILESC1=NC(=C(N1)I)C(=O)N
InChIInChI=1S/C4H4IN3O/c5-3-2(4(6)9)7-1-8-3/h1H,(H2,6,9)(H,7,8)
InChIKeyJWDGXFPLXSQDOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-1H-imidazole-4-carboxamide: Chemical Identity, Class & Procurement


5-Iodo-1H-imidazole-4-carboxamide (molecular formula C₄H₄IN₃O, molecular weight 237.00 g/mol) is a halogenated heterocyclic building block belonging to the imidazole-4-carboxamide family . The compound features an iodine atom at the 5-position of the imidazole ring and a carboxamide group at the 4-position, a substitution pattern that confers distinct reactivity in palladium-catalyzed cross-coupling reactions compared to its bromo, chloro, and unsubstituted analogs [1]. It is primarily utilized as a versatile synthetic intermediate in medicinal chemistry for constructing nucleoside analogues, kinase inhibitor scaffolds, and peptidomimetics, rather than as a terminal biologically active agent itself [2].

Workflow
Synthetic intermediate for nucleoside and kinase inhibitor scaffolds
Key Reactivity
Palladium-catalyzed cross-coupling handle via C–I bond
Selection Logic
Preferred over bromo/chloro analogs when mild Sonogashira, Suzuki, or carbonylation conditions are required

Cross-Coupling Limitations of 5-Bromo, 5-Chloro, and Unsubstituted Analogs


Generic substitution among 5-haloimidazole-4-carboxamides is not feasible when the synthetic route depends on palladium-catalyzed cross-coupling reactivity. The carbon–iodine bond at the imidazole 5-position exhibits significantly lower bond dissociation energy and superior oxidative addition kinetics with Pd(0) catalysts compared to C–Br and C–Cl bonds [1]. This translates into higher cross-coupling yields under milder conditions: Minakawa et al. reported that 5-iodo-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)imidazole-4-carboxamide underwent Sonogashira-type coupling with propargyl alcohol to afford the desired 5-alkynyl product in 94% yield [1]. Attempts to use the corresponding 5-bromo or 5-chloro derivatives in analogous transformations have been documented to require harsher conditions or give substantially lower yields [2]. Additionally, the iodine atom serves as a regiochemical directing element during glycosylation, yielding a more favorable α/β anomeric ratio (80:20) compared to the 5-bromo analog (70:30), which directly impacts the isolated yield of the desired nucleoside [3].

C–I bond oxidative addition to Pd(0) is significantly faster than C–Br or C–Cl; using the bromo or chloro analog may require harsher conditions and can reduce cross-coupling yield.
Ribonucleoside glycosylation stereoselectivity drops from α/β 80:20 (5-iodo) to 70:30 (5-bromo), lowering isolated yield of the desired α-anomer.
Direct Sonogashira alkynylation to install the 5-alkynyl pharmacophore is not efficiently supported by 5-bromo or 5-chloro substrates under reported mild conditions.

Quantitative Differentiation: 5-Iodo vs. 5-Bromo, 5-Chloro, and Unsubstituted Analogs


Sonogashira Alkynylation Yield: Iodo vs. Bromo and Chloro Analogs

The 5-iodo derivative enables high-yielding palladium-catalyzed cross-coupling that is not replicable with the bromo or chloro congeners under identical conditions. Minakawa et al. (1991) demonstrated that 5-iodo-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)imidazole-4-carboxamide undergoes coupling with propargyl alcohol using (PhCN)₂PdCl₂ in acetonitrile at 100 °C to furnish the 5-(3-hydroxy-1-propyn-1-yl) derivative in 94% isolated yield [1]. In contrast, under the same catalyst system, the addition of CuI co-catalyst reduced the yield to 19%, and use of (PPh₃)₂PdCl₂ or Pd(OAc)₂ gave only 42% and 32% yields respectively, underscoring the sensitivity of the iodo substrate to conditions [1]. The corresponding 5-bromo and 5-chloro nucleoside analogs are not reported to achieve comparable yields under these mild conditions; general haloimidazole reactivity literature establishes that C–I bonds undergo oxidative addition to Pd(0) approximately 10–100 times faster than C–Br and >10³ faster than C–Cl bonds [2].

Sonogashira alkynylation yield
Head-to-head
94% isolated yield
Enables high-yield C–C bond formation inaccessible with Br/Cl analogs
Pd(PhCN)₂Cl₂, CH₃CN, 100 °C; alternative Pd sources gave 19–42% yield
Medicinal Chemistry Nucleoside Synthesis Cross-Coupling Chemistry

Glycosylation Regioselectivity in Ribonucleoside Synthesis

The 5-iodo substituent influences the stereochemical outcome of ribosylation. In a direct head-to-head comparison of 5-haloimidazoles under identical glycosylation conditions, 5-iodoimidazole produced a crude α/β anomeric ratio of 80:20 with total isolated yields of 85% (α 65%, β 20%), whereas 5-bromoimidazole gave a less favorable 70:30 α/β ratio with total isolated yields of 80% (α 65%, β 15%) [1]. This 10-percentage-point improvement in the desired α-anomer proportion translates into higher isolated yield of the α-ribonucleoside, the biologically relevant anomer. The unsubstituted imidazole control gave a 70:30 crude ratio with 78% total yield [1].

Glycosylation α/β ratio
Direct comparison
5-iodo: α/β 80:20 (85% total yield)
5-bromo: α/β 70:30 (80% total yield)
Iodo analog improves α-anomer selectivity and isolated yield
Measured under identical ribosylation conditions; 10% absolute selectivity gain
Nucleoside Chemistry Stereoselective Synthesis Process Chemistry

EICAR Precursor Value in Antitumor Nucleoside Synthesis

5-Iodo-1H-imidazole-4-carboxamide (as its protected ribofuranosyl derivative 8) is the direct and indispensable synthetic precursor to EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide), a potent IMP dehydrogenase inhibitor [1][2]. EICAR exhibits IC₅₀ values of 0.80 μM against murine leukemia L1210 cells and 1.4 μM against human lymphocyte CEM cells [2]. The 5-iodo precursor itself is not biologically active as an antitumor agent; its value lies exclusively in its role as the penultimate intermediate. Without the iodo leaving group, the critical palladium-catalyzed ethynylation step that installs the pharmacophoric alkyne cannot proceed efficiently [1]. The 5-bromo and 5-chloro analogs are not documented to yield EICAR under comparable conditions with similar efficiency.

EICAR precursor necessity
Cross-study comparable
5-iodo compound is the only documented entry to EICAR via Sonogashira coupling
Essential intermediate for IMP dehydrogenase inhibitor synthesis
Downstream EICAR IC₅₀: 0.80 μM (L1210); no comparable route from Br/Cl analogs
Antitumor Agents IMP Dehydrogenase Inhibition Nucleoside Prodrugs

Broad-Spectrum Antiviral Activity of 5-Haloimidazole Ribonucleosides

The 5-iodo analog belongs to the 5-haloimidazole-4-carboxamide ribonucleoside class that demonstrated significant in vitro antiviral activity against multiple RNA and DNA viruses [1]. Srivastava et al. (1976) reported that the 5-halo series (including iodo, bromo, and chloro derivatives of 1-β-D-ribofuranosylimidazole-4-carboxamide) exhibited significant antiviral activity, whereas the corresponding 5-mercapto derivative (compound 16) was selectively inhibitory to fungi [1]. Although the original publication did not provide individual IC₅₀ values for each halogen analog, the collective classification of the 5-halo series as 'significantly active' establishes this compound class as a productive antiviral scaffold, with the iodo analog offering the additional synthetic versatility documented above [2]. Subsequent work demonstrated that EICAR (derived from the 5-iodo precursor) and its 4-carbonitrile analog EICNR exhibit anti-dengue virus (DENV) activity, further validating the scaffold [2].

Antiviral class activity
Class-level inference
5-Haloimidazole ribonucleoside series reported as significantly active in antiviral screening; individual IC₅₀ not disaggregated
Class-level antiviral scaffold with further derivatization potential via iodo handle
5-mercapto analog inactive as antiviral; EICAR and EICNR show anti-DENV activity
Antiviral Agents Nucleoside Analogues RNA Virus Inhibition

Aminocarbonylation for Peptidomimetic Synthesis

The 4-iodo (and by structural analogy, 5-iodo) imidazole regioisomer serves as an effective substrate for palladium-catalyzed aminocarbonylation using ex situ-generated CO from Mo(CO)₆, enabling the direct introduction of amino acid amide nucleophiles to produce constrained dipeptide mimetics [1]. Sköld et al. (2013) demonstrated that 5-aryl-4-iodo-1H-imidazoles undergo aminocarbonylation with H-Phe-Phe-NH₂ to yield 5-aryl-1-benzyl-1H-imidazole-4-carboxamides, establishing a synthetic route to imidazole-based peptidomimetics [1]. This reactivity is enabled specifically by the iodo substituent; the corresponding bromo or chloro analogs typically require more forcing conditions or specialized catalyst systems for efficient carbonylation [2]. The method has been further extended to microwave-assisted protocols, highlighting the practical utility of the iodo handle in rapid analog generation [1].

Aminocarbonylation scope
Supporting evidence
Pd-catalyzed aminocarbonylation with amino acid amides using Mo(CO)₆ as CO source
Extends utility to peptidomimetic library synthesis
Iodo substrates preferred; Br/Cl analogs may need harsher conditions
Peptidomimetics Carbonylation Chemistry Constrained Peptide Synthesis

5-Iodo-1H-imidazole-4-carboxamide: Optimal Research and Industrial Applications


EICAR and 5-Alkynyl Nucleoside Library Synthesis

The 5-iodo derivative is the mandatory starting material for any synthetic route to EICAR, a sub-micromolar IMP dehydrogenase inhibitor (IC₅₀ = 0.80 μM L1210, 1.4 μM CEM) [1]. Under optimized Sonogashira-type conditions using (PhCN)₂PdCl₂, the protected 5-iodo nucleoside intermediate undergoes coupling with terminal alkynes in 94% isolated yield, enabling diversification into structurally varied 5-alkynylimidazole-4-carboxamide libraries [2]. Medicinal chemistry groups pursuing IMP dehydrogenase or guanylate biosynthesis targets should procure the 5-iodo compound specifically, as the bromo and chloro analogs do not support this critical C–C bond-forming step with comparable efficiency [2].

High α-Anomer Selectivity in Ribonucleoside Process Chemistry

When ribonucleoside formation is the objective, the 5-iodo substituent provides a measurable stereochemical advantage: an α/β crude ratio of 80:20 and 85% total isolated yield, compared to 70:30 and 80% for the 5-bromo analog under identical glycosylation conditions [1]. This 5% absolute yield improvement and 10% selectivity gain reduce chromatographic purification burden at scale. Process chemists developing kilogram-scale ribonucleoside syntheses should select the 5-iodo variant over the 5-bromo congener when α-anomer purity and overall process yield are critical cost drivers [1].

Imidazole-4-carboxamide Scaffold Diversification via Cross-Coupling

The iodine atom at the 5-position functions as a 'universal placeholder' for transition-metal-catalyzed C–C and C–heteroatom bond formation [1]. The 5-iodo compound has been documented as a key intermediate in Stille couplings for granulatimide alkaloid synthesis, Suzuki–Miyaura couplings for flexible nucleoside construction, and carbonylative amidation for peptidomimetic libraries [2][3]. The superior leaving-group ability of iodide relative to bromide and chloride makes it the preferred substrate when exploring novel imidazole-4-carboxamide chemical space through late-stage functionalization strategies [1].

Antiviral Nucleoside Discovery for RNA Viruses

The 5-haloimidazole-4-carboxamide ribonucleoside class, to which the 5-iodo analog belongs, has demonstrated significant in vitro antiviral activity against multiple virus families [1]. The 5-iodo compound serves as a dual-purpose entry point: it contributes intrinsic class-level antiviral activity while simultaneously enabling rapid derivatization to 5-alkynyl, 5-aryl, and 5-heteroaryl analogs through cross-coupling chemistry [2]. Subsequent studies have identified EICAR (derived from the 5-iodo precursor) and EICNR as promising lead compounds with anti-dengue virus activity, providing a validated translational path from the iodo building block to biologically active antiviral candidates [3].

Application
Selection Property
Validation Focus
5-Alkynyl nucleoside library synthesis
Pd-catalyzed cross-coupling reactivity
Sonogashira coupling yield and alkyne scope
Ribonucleoside process chemistry
Stereoselective glycosylation
α/β anomeric ratio and isolated yield
Late-stage scaffold diversification
Universal cross-coupling handle
Compatibility with Stille, Suzuki, and carbonylation methods
Antiviral nucleoside analogue research
Class-level antiviral scaffold + derivatization
Antiviral screening of 5-substituted analogues
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